Biochemical Potency: IPI-9119 is >100-fold More Potent than Clinical-Stage TVB-2640 and >50,000-fold More Potent than C75
In a direct cross-study comparison of biochemical IC50 values, IPI-9119 demonstrates a potency of 0.3 nM against FASN, which is >100-fold lower (more potent) than the clinical-stage inhibitor TVB-2640 (IC50 < 50 nM) and >50,000-fold lower than the widely used research tool C75 (IC50 = 15.5 µM) [1]. This stark difference in intrinsic biochemical activity positions IPI-9119 as the most potent FASN inhibitor in its class, enabling complete target engagement at lower concentrations and minimizing off-target liabilities associated with high-dose compound exposure [2].
| Evidence Dimension | Biochemical IC50 (FASN inhibition) |
|---|---|
| Target Compound Data | 0.3 nM |
| Comparator Or Baseline | TVB-2640: <50 nM; C75: 15.5 µM |
| Quantified Difference | IPI-9119 is >100-fold more potent than TVB-2640; >50,000-fold more potent than C75 |
| Conditions | In vitro biochemical assay (recombinant FASN enzyme) |
Why This Matters
For procurement, this quantifies the superior biochemical potency of IPI-9119, justifying its selection over less potent alternatives when maximal target engagement is required.
- [1] Fhu CW, Ali A. Fatty Acid Synthase: An Emerging Target in Cancer. Molecules. 2020;25(17):3935. View Source
- [2] Ventura R, Mordec K, Waszczuk J, et al. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer. Proc Natl Acad Sci U S A. 2019;116(2):631-640. View Source
